molecular formula C12H14Cl2N2O B2867958 2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide CAS No. 251097-18-4

2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide

Cat. No.: B2867958
CAS No.: 251097-18-4
M. Wt: 273.16
InChI Key: VIOGBJXJWGZNIV-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of dichloroacetamide derivatives emerged as a critical avenue in medicinal chemistry during the late 20th century, driven by the need to optimize pharmacokinetic properties of lead compounds. 2,2-Dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide represents a structurally refined member of this class, developed through systematic modifications of the dichloroacetic acid backbone. Early work by Stacpoole et al. (1998) established dichloroacetate (DCA) as a modulator of pyruvate dehydrogenase kinase (PDK), sparking interest in its derivatives for therapeutic applications. The compound’s specific synthesis pathway evolved from methods described in patents and academic studies, such as the amidation of dichloroacetyl chloride with aromatic amines under controlled alkaline conditions. For instance, the reaction of 4-(1-pyrrolidinyl)aniline with dichloroacetyl chloride in the presence of sodium hydroxide—a process analogous to the production of N,N-diallyldichloroacetamide—yields the target compound through nucleophilic acyl substitution. This approach mirrors strategies employed in synthesizing dichloroacetamide pyrimidines, where temperature and stoichiometry are optimized to prevent side reactions.

Significance in Medicinal Chemistry Research

This compound has garnered attention for its potential to modulate metabolic pathways implicated in oncology and inflammation. Unlike early dichloroacetate derivatives, which exhibited dose-limiting neurotoxicity, this compound’s pyrrolidinylphenyl substituent enhances target selectivity by introducing steric and electronic effects that favor interactions with PDK isoforms. Research indicates that such derivatives disrupt mitochondrial membrane potential in cancer cells, inducing apoptosis without significant off-target effects. Additionally, the compound’s ability to inhibit pro-inflammatory cytokine production has been hypothesized to arise from its interference with NF-κB signaling, a mechanism shared by structurally related anti-inflammatory agents. These dual therapeutic potentials position it as a versatile scaffold for developing multimodal therapies.

Structural Classification and Relationship to Other Dichloroacetamide Derivatives

Structurally, this compound belongs to the N-aryl dichloroacetamide subclass, characterized by a dichloroacetyl group bonded to an aromatic amine (Table 1). Key distinctions from analogs include:

Feature This Compound Common Analogs (e.g., DCAcAm pyrimidines)
Aromatic Substituent 4-(1-Pyrrolidinyl)phenyl Pyrimidine rings or halogenated phenyl groups
Amide Linkage Direct N-aryl bond N-alkyl or N-heteroaryl linkages
Chlorination Pattern 2,2-dichloroacetyl Mono- or trichloroacetyl variants

The pyrrolidinyl group’s electron-donating nature and conformational flexibility enhance binding to hydrophobic enzyme pockets compared to rigid pyrimidine-based derivatives. Furthermore, the absence of ester or ether linkages—common in prodrug formulations—suggests this compound acts directly on molecular targets without requiring metabolic activation. Such structural nuances underscore its unique pharmacodynamic profile within the dichloroacetamide family.

Table 1: Structural comparison of this compound with representative dichloroacetamide derivatives.

Properties

IUPAC Name

2,2-dichloro-N-(4-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c13-11(14)12(17)15-9-3-5-10(6-4-9)16-7-1-2-8-16/h3-6,11H,1-2,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOGBJXJWGZNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide typically involves the reaction of 4-(1-pyrrolidinyl)aniline with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the reduction of the amide group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Acetamide Derivatives

Compound Name Substituents Molecular Weight Biological Activity Application References
2,2-Dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide Dichloroacetamide, pyrrolidinyl-phenyl 273.16 Acetylcholinesterase inhibition Pharmaceutical (R&D)
N-[4-(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Sulfonamide, methylpiperazinyl - Analgesic (comparable to paracetamol) Pharmaceutical
Alachlor Methoxymethyl, diethylphenyl 269.76 Herbicide Agrochemical
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazolyl 287.16 Antibiotic (structural mimic of penicillin) Pharmaceutical
N-(4-Fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide Fluorophenyl, methylsulfonyl - Herbicide (related to flufenacet) Agrochemical
N-(2,5-Dichlorophenyl)-2-(2,4-dioxothienopyrimidinyl)acetamide Dichlorophenyl, thienopyrimidinyl - Not specified Research chemical

C. Stability and Reactivity

  • Photostability : Chlorinated acetamides with hydroxyl groups (e.g., paracetamol photodegradation products in ) are prone to light-induced decomposition. The target compound’s lack of hydroxyl groups may improve stability .
  • Synthesis Complexity: Thienopyrimidinyl and benzothiazole derivatives () require multi-step syntheses, whereas simpler amides (e.g., the target compound) are more accessible .

Physicochemical Properties

Table 2: Physical Properties Comparison

Compound Name Boiling Point (°C) Density (g/cm³) Solubility
This compound 455.4 ± 45.0 1.364 ± 0.06 Low (hydrophobic)
Alachlor 296 (decomposes) 1.133 Low (lipophilic)
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide - - Moderate (polar)

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